Trimeprazine Tartrate

Catalog No.
S545884
CAS No.
4330-99-8
M.F
C40H50N4O6S2
M. Wt
747.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimeprazine Tartrate

CAS Number

4330-99-8

Product Name

Trimeprazine Tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;bis(N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine)

Molecular Formula

C40H50N4O6S2

Molecular Weight

747.0 g/mol

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

AJZJIYUOOJLBAU-CEAXSRTFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Alimemazin (RR)-tartrat, Alimemazine tartrate, Nedeltran, Panectyl, Repeltin, Temaril, Therafene, Theralen, Theralene, Trimeprazine tartrate, Vallergan, Vanectyl

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound Trimeprazine tartrate is 746.3172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757358. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trimeprazine tartrate is a first-generation phenothiazine derivative functioning as a potent histamine H1 receptor antagonist with pronounced antipruritic, sedative, and antiemetic properties . Commercially, it is prioritized in veterinary and pediatric pharmaceutical manufacturing due to its favorable safety and tolerability profile compared to heavier antipsychotic phenothiazines like chlorpromazine [1]. The tartrate salt form (CAS 4330-99-8) is specifically procured over the free base to ensure high aqueous solubility and solid-state stability, making it the industry standard for formulating oral syrups, tablets, and sterile injectables[2].

Substituting trimeprazine tartrate with its closest structural analog, promethazine, or with trimeprazine free base, introduces significant formulation failures and efficacy risks. Structurally, trimeprazine possesses an additional methyl group on its aliphatic side chain compared to promethazine, which fundamentally alters its receptor binding affinity, yielding up to a 5-fold increase in antihistaminic potency . Furthermore, attempting to utilize the free base form in liquid formulations fails due to its extreme hydrophobicity—with aqueous solubility below 1 mg/L—whereas the tartrate salt provides the requisite solubility and pH stability for immediate-release and liquid-dosed applications [1].

Aqueous Solubility and Liquid Formulation Compatibility

The selection of the tartrate salt over the free base is primarily driven by critical differences in aqueous solubility. Trimeprazine free base exhibits extremely poor water solubility, recorded at approximately 0.942 mg/L, which severely limits its utility in liquid or injectable formulations [1]. In contrast, trimeprazine tartrate is freely soluble in water, enabling high-concentration liquid dosing . This dramatic solubility enhancement is essential for achieving uniform dispersion and predictable bioavailability in pediatric and veterinary syrups.

Evidence DimensionAqueous solubility
Target Compound DataFreely soluble in water
Comparator Or BaselineTrimeprazine Free Base (0.942 mg/L)
Quantified Difference>100,000-fold increase in aqueous solubility
ConditionsStandard aqueous media at room temperature

Dictates the feasibility of manufacturing aqueous-based pharmaceutical products, such as pediatric syrups and veterinary injectables.

Antihistaminic Potency and Receptor Affinity

Trimeprazine tartrate demonstrates superior efficacy in H1 receptor antagonism compared to its closest in-class comparator, promethazine. Clinical and pharmacological evaluations indicate that the antihistaminic action of trimeprazine is 1.5 to 5 times greater than that of promethazine . This enhanced potency is attributed to the steric influence of the 2-methyl group on the propyl chain, which optimizes the non-coplanar interaction with the central H1 receptor, allowing for robust antipruritic and sedative effects at lower equivalent doses [1].

Evidence DimensionAntihistaminic action / H1 receptor antagonism potency
Target Compound Data1.5x to 5x baseline potency
Comparator Or BaselinePromethazine (1x baseline potency)
Quantified Difference1.5 to 5 times greater antihistaminic action
ConditionsPharmacological receptor binding and clinical efficacy models

Enables formulation at lower active pharmaceutical ingredient (API) concentrations while maintaining strong antipruritic and sedative efficacy.

Physicochemical Ionization and Retention Behavior

The basicity of the aliphatic amine in phenothiazines dictates their ionization state at physiological pH, directly impacting lipophilicity and blood-brain barrier penetration. Reverse-phase liquid chromatography (RPLC) studies determined the aqueous pKa of trimeprazine to be 10.110 at 25 °C, which is significantly higher than the pKa of promethazine (9.821)[1]. This +0.289 pKa shift ensures a specific ionization profile that optimizes central nervous system partitioning, which is critical for its targeted sedative applications [1].

Evidence DimensionAqueous dissociation constant (pKa)
Target Compound Data10.110 at 25 °C
Comparator Or BaselinePromethazine (9.821 at 25 °C)
Quantified Difference+0.289 pKa unit shift
ConditionsRPLC determination extrapolated to aqueous environment at 25 °C

Provides the precise physicochemical baseline required for predicting CNS penetration and optimizing formulation pH buffers.

Pancreatic Beta-Cell IRS2 Upregulation

Beyond its classical antihistamine role, trimeprazine tartrate has emerged as a highly specific tool compound in diabetes research. In comparative screenings of tricyclic compounds, trimeprazine uniquely promoted CREB phosphorylation and increased the concentration of Insulin Receptor Substrate 2 (IRS2) in isolated human islets [1]. In murine models, daily administration resulted in a 2-fold higher concentration of IRS2 protein and synergistically reduced the progression of diabetes in NOD mice when co-administered with anti-CD3, an effect not universally shared by other phenothiazines[1].

Evidence DimensionIRS2 protein concentration in pancreatic beta cells
Target Compound Data2-fold increase in IRS2 protein
Comparator Or BaselineUntreated baseline / standard tricyclic non-responders
Quantified Difference200% (2-fold) increase in IRS2 expression
ConditionsIsolated islets and in vivo murine models (10 mg/kg dosing)

Validates the compound as a specialized procurement choice for researchers developing in vivo models of beta-cell proliferation and diabetes management.

Veterinary Antipruritic and Antitussive Formulations

Driven by its 1.5 to 5 times greater antihistaminic potency compared to promethazine , trimeprazine tartrate is the API of choice for veterinary medicines targeting severe pruritus and coughing in dogs. Its high aqueous solubility ensures uniform API distribution in solid and liquid dosage forms, often formulated in combination with corticosteroids like prednisolone.

Pediatric Sedative and Antiallergic Syrups

The tartrate salt's high water solubility and stable pKa profile make it ideal for pediatric liquid formulations [1]. It allows manufacturers to create stable, palatable aqueous syrups that provide reliable CNS penetration for managing pediatric sleep disturbances and allergic reactions without the severe extrapyramidal risks associated with heavier antipsychotics.

In Vivo Diabetes and Beta-Cell Proliferation Research

Based on its validated ability to upregulate IRS2 protein by 2-fold in pancreatic islets [2], trimeprazine tartrate is increasingly procured as a pharmacological tool in metabolic research. It is utilized in murine models (such as NOD mice) to study beta-cell survival, proliferation, and the synergistic effects of tricyclic compounds with immunotherapies in halting diabetes progression.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

746.31717767 Da

Monoisotopic Mass

746.31717767 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

362NW1LD6Z

Related CAS

1175-88-8

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (14.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (48.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (46.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (46.05%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

14101-45-2

Wikipedia

Trimeprazine tartrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kuznetsova A, Yu Y, Hollister-Lock J, Opare-Addo L, Rozzo A, Sadagurski M, Norquay L, Reed JE, El Khattabi I, Bonner-Weir S, Weir GC, Sharma A, White MF. Trimeprazine increases IRS2 in human islets and promotes pancreatic β cell growth and function in mice. JCI Insight. 2016;1(3). pii: e80749. Epub 2016 Mar 17. PubMed PMID: 27152363; PubMed Central PMCID: PMC4854304.
2: HELLIER FF. A comparative trial of trimeprazine and amylobarbitone in pruritus. Lancet. 1963 Mar 2;1(7279):471-2. PubMed PMID: 13953600.

Explore Compound Types